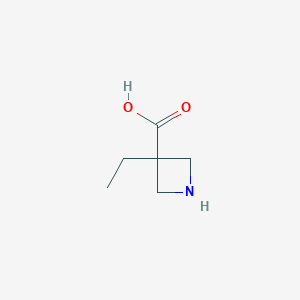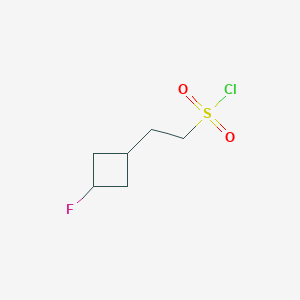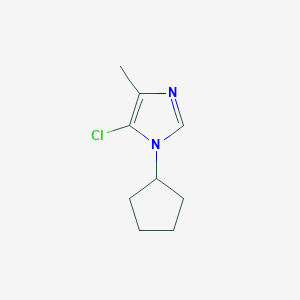
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide, commonly known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPPP is a member of the piperidine class of compounds and is structurally similar to other psychoactive substances such as methamphetamine and cocaine. In
Mecanismo De Acción
FPPP acts as a dopamine and serotonin reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other psychoactive substances such as cocaine and amphetamines. The increased levels of dopamine and serotonin in the brain are thought to be responsible for the therapeutic effects of FPPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are similar to other psychoactive substances such as cocaine and amphetamines. FPPP increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels. FPPP also has the potential to cause side effects such as insomnia, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a tool to study dopamine and serotonin systems. However, FPPP is a psychoactive substance and has the potential to cause addiction and other side effects. Therefore, caution should be taken when using FPPP in lab experiments.
Direcciones Futuras
There are several future directions for research on FPPP. One area of research is the development of FPPP analogs with improved therapeutic properties and reduced side effects. Another area of research is the study of FPPP in animal models of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 4-fluorophenyl isocyanate with piperidine-4-carboxylic acid, followed by the addition of picolinic acid. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of FPPP is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
FPPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Research has shown that FPPP has a high affinity for dopamine and serotonin transporters, which are important targets for the treatment of these disorders. FPPP has also been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and serotonin systems.
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-19(26)24-11-8-14(9-12-24)13-22-18(25)17-3-1-2-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWNAKAJWLYVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)











